molecular formula C10H9ClN2O2 B6268410 methyl 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate CAS No. 1784537-50-3

methyl 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate

Cat. No.: B6268410
CAS No.: 1784537-50-3
M. Wt: 224.64 g/mol
InChI Key: FJCUBANGIRLDQF-UHFFFAOYSA-N
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Description

Methyl 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is a chemical compound belonging to the class of pyrrolopyridines. This compound features a pyrrolopyridine core with a chlorine atom at the 7th position and a methyl group at the 1st position, along with a carboxylate ester group. It is a versatile compound with applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 7-chloro-1H-pyrrolo[2,3-c]pyridine.

  • Reaction Steps: The compound can be synthesized through a series of reactions involving halogenation, methylation, and esterification.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce the chlorine atom or other functional groups.

  • Substitution: Substitution reactions at the pyrrolopyridine core can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction Products: Reduced forms of the compound, such as chloroalkanes.

  • Substitution Products: Different substituted pyrrolopyridines with varying functional groups.

Mechanism of Action

Target of Action

The primary targets of “methyl 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate” are currently unknown. The compound is structurally similar to other pyrrolopyridine derivatives, which have been found to have various biological activities . .

Mode of Action

Pyrrolopyridine derivatives are known to interact with various biological targets, but the specific interactions of this compound remain to be elucidated .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “this compound” is currently unknown. Factors such as temperature, pH, and the presence of other molecules can significantly impact a compound’s activity .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: The compound has potential therapeutic applications, including the development of new drugs for various diseases. Industry: It is utilized in the production of materials and chemicals with specific properties.

Comparison with Similar Compounds

  • Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: Similar structure but different positions of chlorine and carboxylate groups.

  • 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Lacks the methyl group and carboxylate ester.

Uniqueness: Methyl 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1784537-50-3

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

methyl 7-chloro-1-methylpyrrolo[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C10H9ClN2O2/c1-13-5-7(10(14)15-2)6-3-4-12-9(11)8(6)13/h3-5H,1-2H3

InChI Key

FJCUBANGIRLDQF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C(=NC=C2)Cl)C(=O)OC

Purity

95

Origin of Product

United States

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